molecular formula C21H18ClN3O4 B11326840 5-chloro-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide

5-chloro-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11326840
M. Wt: 411.8 g/mol
InChI Key: DVNYDCWUZJOMPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, an oxadiazole ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzofuran Core: Starting from a suitable phenol derivative, the benzofuran core can be synthesized through cyclization reactions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced via cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Substitution Reactions: The ethoxy and methyl groups are introduced through electrophilic aromatic substitution reactions.

    Final Coupling: The final step involves coupling the benzofuran and oxadiazole intermediates under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalytic processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and oxadiazole rings.

    Reduction: Reduction reactions can target the nitro groups if present or other reducible functionalities.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.

Biology and Medicine

In medicinal chemistry, derivatives of this compound may exhibit biological activity, making them candidates for drug development. They could potentially act as inhibitors or modulators of specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action for any biological activity of this compound would depend on its interaction with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-chloro-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological or material properties not found in similar compounds.

Properties

Molecular Formula

C21H18ClN3O4

Molecular Weight

411.8 g/mol

IUPAC Name

5-chloro-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H18ClN3O4/c1-4-27-16-7-5-13(9-11(16)2)18-20(25-29-24-18)23-21(26)19-12(3)15-10-14(22)6-8-17(15)28-19/h5-10H,4H2,1-3H3,(H,23,25,26)

InChI Key

DVNYDCWUZJOMPG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=C(C4=C(O3)C=CC(=C4)Cl)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.